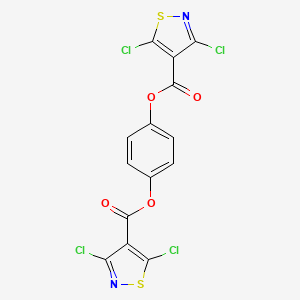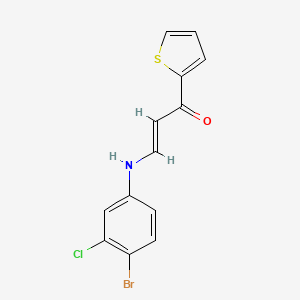![molecular formula C17H14N2O B4835175 5-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-3-PHENYL-1,2,4-OXADIAZOLE](/img/structure/B4835175.png)
5-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-3-PHENYL-1,2,4-OXADIAZOLE
Vue d'ensemble
Description
5-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-3-PHENYL-1,2,4-OXADIAZOLE is an organic compound belonging to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a phenyl group and a 4-methylphenyl group. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-3-PHENYL-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with nitriles in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-3-PHENYL-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-3-PHENYL-1,2,4-OXADIAZOLE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-3-PHENYL-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenyl-1,2,4-oxadiazole: Similar structure but lacks the phenyl group.
3-Phenyl-1,2,4-oxadiazole: Similar structure but lacks the 4-methylphenyl group.
1,2,4-Triazole derivatives: Structurally related but with different ring systems.
Uniqueness
5-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-3-PHENYL-1,2,4-OXADIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
5-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)11-12-16-18-17(19-20-16)15-5-3-2-4-6-15/h2-12H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYGSMMXCMSVGT-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4835112.png)
![3-(5-chloro-2-methoxyphenyl)-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4835123.png)
![ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B4835139.png)
![butyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B4835145.png)

![1-(4-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4835171.png)
![1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea](/img/structure/B4835183.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide](/img/structure/B4835193.png)
![N~3~,1-DIMETHYL-4-[(2-NAPHTHYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4835200.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4835214.png)
![4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4835219.png)
![2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B4835227.png)

